molecular formula C14H26Na2O5S B12701273 Disodium 2-sulfomyristate CAS No. 5802-92-6

Disodium 2-sulfomyristate

Cat. No.: B12701273
CAS No.: 5802-92-6
M. Wt: 352.40 g/mol
InChI Key: RPGKLNKOOWHYNZ-UHFFFAOYSA-L
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Description

Disodium 2-sulfomyristate is a chemical compound with the molecular formula C14H27Na2O5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in both industrial and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-sulfomyristate can be synthesized through the sulfonation of myristic acid (tetradecanoic acid) with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:

    Sulfonation: Myristic acid reacts with chlorosulfonic acid to form 2-sulfomyristic acid.

    Neutralization: The 2-sulfomyristic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where myristic acid and chlorosulfonic acid are mixed under controlled conditions. The resulting product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain the desired surfactant.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-sulfomyristate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to myristic acid.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Myristic acid.

    Substitution: Various substituted myristic acid derivatives.

Scientific Research Applications

Disodium 2-sulfomyristate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.

Mechanism of Action

The primary mechanism of action of disodium 2-sulfomyristate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of liquids, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, enhancing the uptake of various substances.

Comparison with Similar Compounds

Similar Compounds

    Disodium 2-sulfolaurate: Similar in structure but with a shorter carbon chain.

    Disodium 2-sulfopalmitate: Similar but with a longer carbon chain.

    Sodium dodecyl sulfate: A widely used surfactant with a similar sulfonate group but different overall structure.

Uniqueness

Disodium 2-sulfomyristate is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications compared to its shorter or longer chain counterparts.

Properties

CAS No.

5802-92-6

Molecular Formula

C14H26Na2O5S

Molecular Weight

352.40 g/mol

IUPAC Name

disodium;2-sulfonatotetradecanoate

InChI

InChI=1S/C14H28O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(15)16)20(17,18)19;;/h13H,2-12H2,1H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2

InChI Key

RPGKLNKOOWHYNZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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